

# Application Notes and Protocols for Mass Spectrometry Analysis of TIM-063 Interactants

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## Compound of Interest

Compound Name: TIM-063  
Cat. No.: B15616623

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## Introduction

**TIM-063** is a potent small molecule inhibitor initially developed as a Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor.[1][2] Understanding the protein interaction landscape of small molecules like **TIM-063** is crucial for elucidating their mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications.[1] This document provides detailed application notes and protocols for the identification and quantification of **TIM-063** interactants using an affinity purification-mass spectrometry (AP-MS) approach.

Recent studies have successfully employed a chemical proteomics strategy to identify the interactome of **TIM-063**. [3][4] This involves immobilizing **TIM-063** onto sepharose beads to create an affinity matrix (referred to as TIM-127-sepharose) that can capture interacting proteins from cell or tissue lysates. [2][3][5] The captured proteins are then eluted and identified by highly sensitive mass spectrometry techniques. [1] This powerful method has revealed that in addition to its intended targets, CaMKK $\alpha$  (CAMKK1) and CaMKK $\beta$  (CAMKK2), **TIM-063** also

interacts with other protein kinases, notably Adaptor-Associated Kinase 1 (AAK1) and Mitogen-Activated Protein Kinase 1 (ERK2).<sup>[3][6]</sup>

These findings highlight the potential for repurposing existing kinase inhibitors for novel therapeutic targets.<sup>[1]</sup> This application note will guide researchers through the experimental workflow, from the preparation of **TIM-063** affinity beads to the analysis of mass spectrometry data, and provide protocols for each key step.

## Data Presentation

The following tables summarize representative quantitative data obtained from a typical **TIM-063** affinity purification-mass spectrometry experiment using mouse cerebrum extracts. Data is presented as spectral counts and protein abundance, which are common metrics for label-free quantification in proteomics.

Table 1: High-Confidence **TIM-063** Interacting Proteins Identified by Mass Spectrometry

Protein Name	Gene Name	UniProt ID	Molecular Weight (kDa)	Spectral Counts (TIM-063)	Spectral Counts (Control)	Fold Change (TIM-063/Control)
Calcium/calmodulin-dependent protein kinase kinase 1	CAMKK1	Q8N669	55.9	128	2	64.0
Calcium/calmodulin-dependent protein kinase kinase 2	CAMKK2	Q96L96	65.6	154	3	51.3
Adaptor-associated kinase 1	AAK1	Q2M2I8	103.7	89	5	17.8
Mitogen-activated protein kinase 1	MAPK3	P27361	43.2	45	4	11.3

Note: Spectral counts are representative values and will vary depending on experimental conditions. The control column represents data from a mock affinity purification using unconjugated sepharose beads.

Table 2: Top 10 Enriched Gene Ontology (GO) Terms for **TIM-063** Interactants

GO Term	GO ID	p-value
Protein kinase activity	GO:0004672	1.2e-15
Protein phosphorylation	GO:0006468	3.5e-12
Cellular response to calcium ion	GO:0071277	8.1e-10
Vesicle-mediated transport	GO:0016192	2.4e-8
Endocytosis	GO:0006897	5.6e-7
Regulation of cell cycle	GO:0051726	9.2e-6
Axon guidance	GO:0007411	1.8e-5
Synaptic vesicle cycle	GO:0099504	4.3e-5
T cell receptor signaling pathway	GO:0050852	7.9e-5
Insulin receptor signaling pathway	GO:0008286	1.2e-4

Note: p-values are representative and derived from a functional enrichment analysis of the identified interactants.

## Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the mass spectrometry analysis of **TIM-063** interactants.

### Protocol 1: Preparation of TIM-127-Sepharose (TIM-063-immobilized Sepharose)

This protocol describes the covalent coupling of **TIM-063** to NHS-activated sepharose beads.

Materials:

- NHS-activated Sepharose 4 Fast Flow

- **TIM-063**
- Dimethyl sulfoxide (DMSO)
- Coupling Buffer: 0.1 M NaHCO<sub>3</sub>, 0.5 M NaCl, pH 8.3
- Blocking Buffer: 1 M ethanolamine, pH 8.0
- Wash Buffer: 1 M NaCl

Procedure:

- Wash 1 mL of NHS-activated Sepharose 4 Fast Flow resin with 10 mL of ice-cold 1 mM HCl.
- Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat this wash step twice.
- Dissolve 1 mg of **TIM-063** in 1 mL of DMSO.
- Immediately add the **TIM-063** solution to the washed resin.
- Add 9 mL of Coupling Buffer to the resin slurry.
- Incubate the mixture overnight at 4°C with gentle end-over-end rotation.
- Centrifuge at 500 x g for 1 minute and discard the supernatant.
- To block any remaining active groups, add 10 mL of Blocking Buffer and incubate for 2 hours at room temperature with gentle rotation.
- Wash the resin with 10 mL of Wash Buffer. Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat this wash step three times.
- Resuspend the TIM-127-Sepharose in a suitable storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.

## Protocol 2: Affinity Purification of TIM-063 Interactants

This protocol details the incubation of TIM-127-Sepharose with cell or tissue lysate to capture interacting proteins.

#### Materials:

- TIM-127-Sepharose (from Protocol 1)
- Control Sepharose (unconjugated)
- Cell or tissue lysate (e.g., mouse cerebrum extract) in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
- Wash Buffer: Lysis buffer without detergents
- Elution Buffer: 100  $\mu$ M **TIM-063** in Wash Buffer or 0.1 M glycine-HCl, pH 2.5

#### Procedure:

- Equilibrate 50  $\mu$ L of TIM-127-Sepharose and 50  $\mu$ L of Control Sepharose with 1 mL of lysis buffer. Centrifuge at 500 x g for 1 minute and discard the supernatant. Repeat twice.
- Add 1-2 mg of cell or tissue lysate to each of the equilibrated resins.
- Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
- Centrifuge at 500 x g for 1 minute and collect the supernatant (flow-through) for analysis if desired.
- Wash the resin three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
- Elute the bound proteins by adding 100  $\mu$ L of Elution Buffer and incubating for 20 minutes at room temperature with gentle agitation.
- Centrifuge at 1,000 x g for 2 minutes and carefully collect the supernatant containing the eluted proteins.

## Protocol 3: Sample Preparation for Mass Spectrometry

This protocol describes the preparation of the eluted proteins for mass spectrometry analysis, including in-solution trypsin digestion.

#### Materials:

- Eluted protein sample (from Protocol 2)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Ammonium bicarbonate buffer (50 mM, pH 8.0)
- Formic acid
- C18 desalting spin columns

#### Procedure:

- Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
- Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
- Dilute the sample with 4 volumes of 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.
- Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Stop the digestion by adding formic acid to a final concentration of 0.1%.
- Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
- Dry the purified peptides in a vacuum centrifuge.

## Protocol 4: LC-MS/MS Analysis and Data Processing

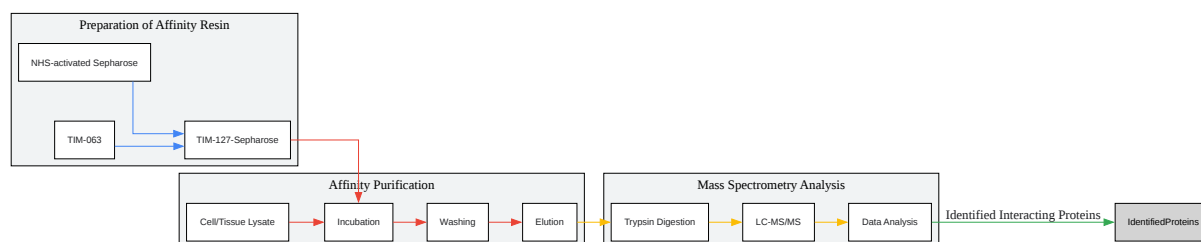
This protocol provides a general overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and subsequent data processing.

Procedure:

- Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
- Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography system.
- Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
- Search the generated peak lists against a relevant protein database (e.g., UniProt) to identify the proteins.
- Perform label-free quantification to compare the abundance of proteins in the **TIM-063** pulldown versus the control pulldown.
- Filter the results to identify high-confidence interactants based on statistical significance (e.g.,  $p\text{-value} < 0.05$ ) and fold change (e.g.,  $> 2\text{-fold}$  enrichment).
- Perform functional enrichment analysis (e.g., Gene Ontology analysis) on the list of identified interactants to gain insights into their biological roles.

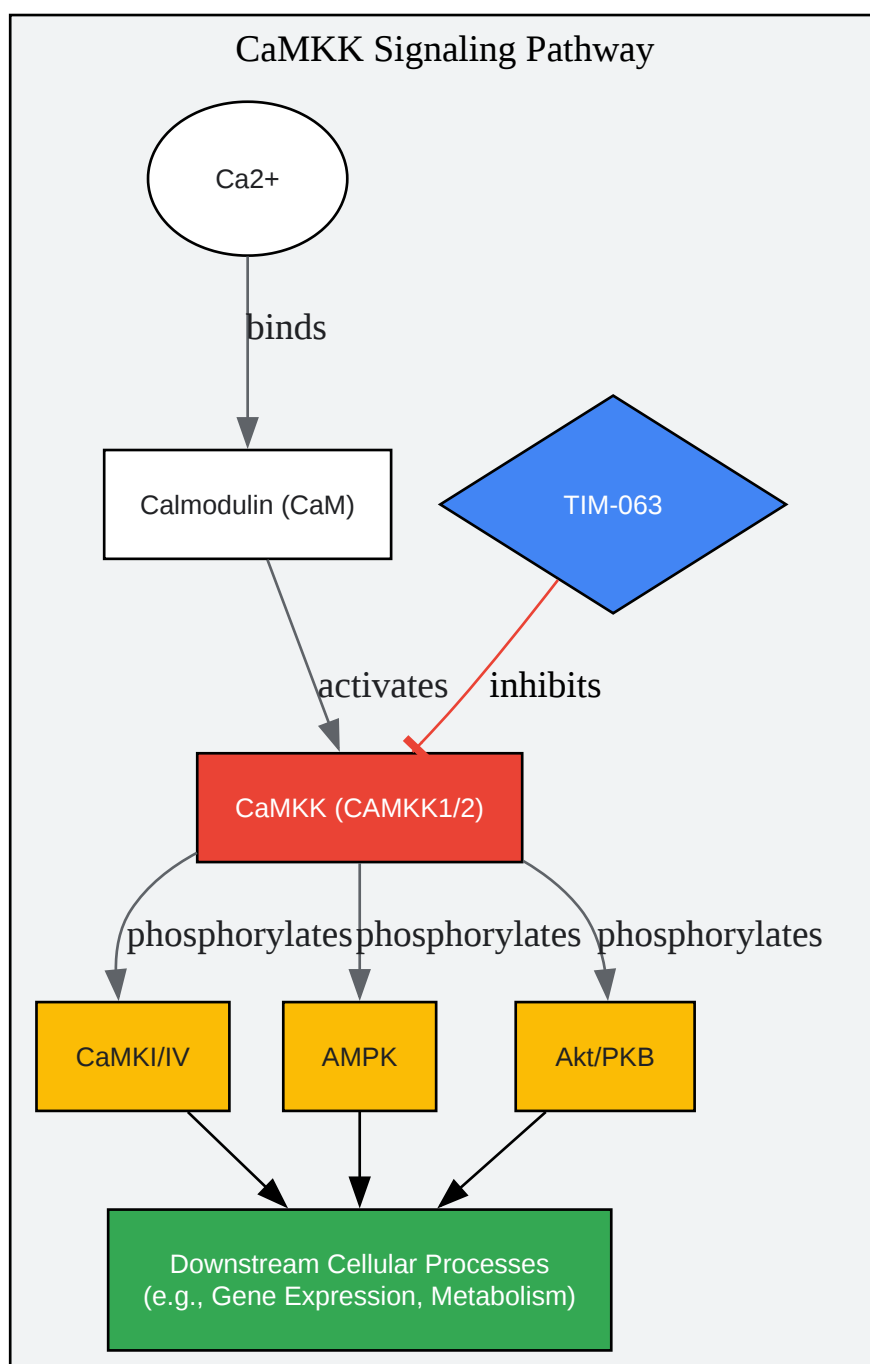
## Mandatory Visualization

The following diagrams illustrate the experimental workflow and a key signaling pathway involving a **TIM-063** interactant.



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Caption: Experimental workflow for identifying **TIM-063** interactants.



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